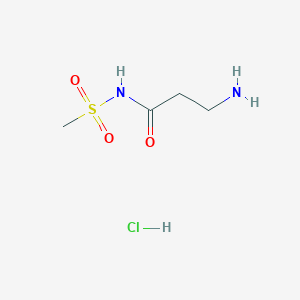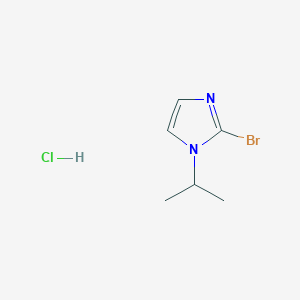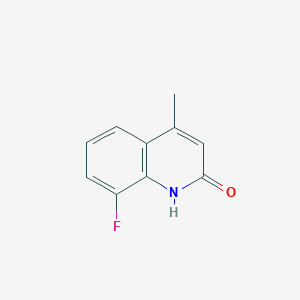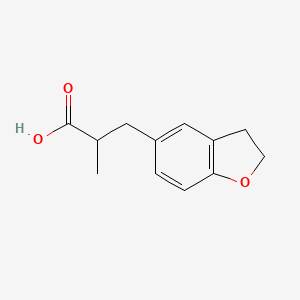
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
Vue d'ensemble
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid, also known as 5-methoxy-2-methylbenzofuran-3-carboxylic acid (MMBFCA), is a naturally occurring compound found in a variety of plants and animals. MMBFCA is a member of the benzofuran family, which is a group of compounds that have a variety of biological activities. MMBFCA has been studied extensively and has shown promise in various areas of scientific research.
Applications De Recherche Scientifique
Natural Source and Bioactivity
Benzofuran compounds, including derivatives like 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid, are ubiquitous in nature and exhibit a wide range of biological activities. These compounds have been recognized for their potential in various pharmacological applications due to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their natural occurrence and potent biological activities have drawn significant attention from the chemical and pharmaceutical research communities, highlighting the potential of benzofuran derivatives as natural drug lead compounds. Recent discoveries include novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity and compounds utilized as anticancer agents. The unique methods for constructing benzofuran rings, such as free radical cyclization cascade and proton quantum tunneling, offer innovative approaches to synthesizing complex benzofuran derivatives with potential therapeutic benefits (Miao et al., 2019).
Antimicrobial Potential
Benzofuran derivatives have been recognized for their significant antimicrobial potential. These compounds have been extensively studied for their activity against various bacterial (both Gram-positive and Gram-negative) and fungal microorganisms. The structural features of benzofurans, such as the presence of -OH, -OMe, sulfonamide, or halogen groups, have been found to contribute greatly to their therapeutic activities, often surpassing reference drugs in efficacy. This antimicrobial potential positions benzofuran scaffolds as promising candidates for developing new antimicrobial agents, addressing the urgent need for novel therapeutics in the face of increasing antibiotic resistance. Recent research has focused on exploring natural and synthetic benzofuran-based molecules for their success in antimicrobial activity, encouraging further exploration in this promising area for human health advancement (Abbas & Dawood, 2022).
Propriétés
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHBVNMXJYDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



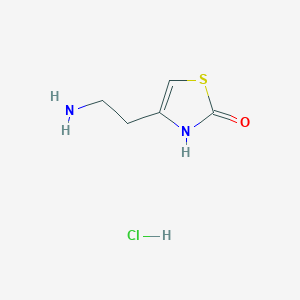
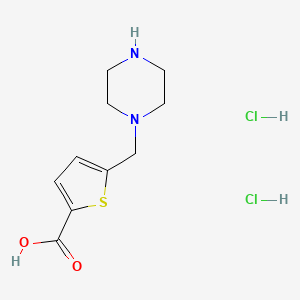
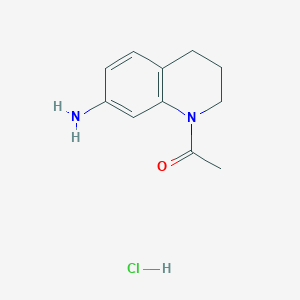
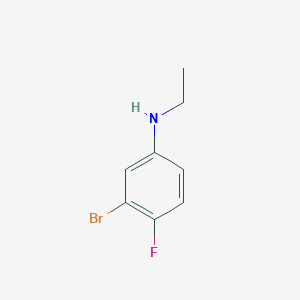
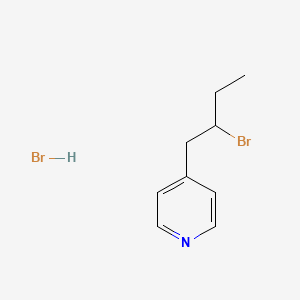
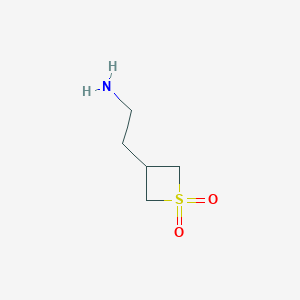
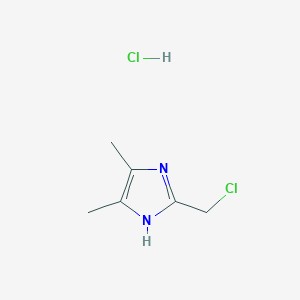
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
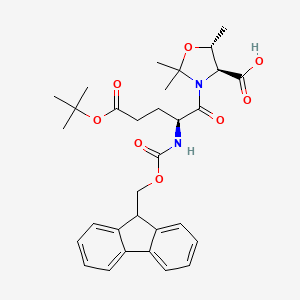
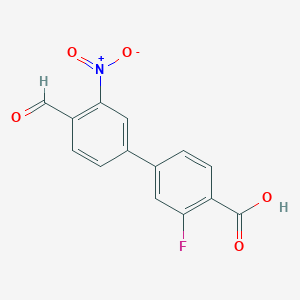
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
